molecular formula C16H15N3O2 B2736806 methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 832745-86-5

methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2736806
CAS No.: 832745-86-5
M. Wt: 281.315
InChI Key: QJQMDWMUJAWJQP-UHFFFAOYSA-N
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Description

“Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a related compound, Ethyl 4-(4-(dimethylamino)phenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, was synthesized according to a previously reported procedure in a 92% yield and crystallized by a slow evaporation technique .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The pyrazolopyridine core is a bicyclic structure composed of a pyrazole and a pyridine ring . The compound also contains methyl and phenyl substituents, which can greatly influence its physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure and the presence of various functional groups. For instance, a related compound, methyl 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, has a predicted boiling point of 408.5±45.0 °C .

Scientific Research Applications

Synthetic Methodologies and Chemical Behavior

One study reports on the microwave-assisted synthesis of new pyrazolopyridines, demonstrating the chemical behavior of related enaminones towards active methylene reagents to give pyrazolopyridine derivatives. This research highlights the potential of these compounds in the synthesis of antioxidants, antitumor, and antimicrobial agents, showcasing their broad applicability in medicinal chemistry (El‐Borai et al., 2013).

Biological and Pharmaceutical Applications

Another study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of these compounds. This research underscores the importance of pyrazolopyridine derivatives in the development of new drugs with specific biological targets (Rahmouni et al., 2016).

Catalytic Applications and Material Science

Research on the catalytic application of pyridinium salts in the synthesis of pyranopyrazole derivatives illustrates the utility of pyrazolopyridine-related compounds in green chemistry and organic synthesis. The study presents an environmentally friendly, efficient method for synthesizing complex molecules, highlighting the role of these compounds in facilitating chemical transformations (Moosavi‐Zare et al., 2016).

Antibacterial Screening

A study on the synthesis and antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids revealed that some synthesized compounds exhibited significant antibacterial activities. This finding suggests that modifications of the pyrazolopyridine core can lead to potent antibacterial agents, demonstrating the compound's relevance in addressing bacterial resistance (Maqbool et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interest in pyrazolopyridine derivatives in medicinal chemistry , this compound could be a subject of future research in this field.

Properties

IUPAC Name

methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-9-13(16(20)21-3)14-11(2)18-19(15(14)17-10)12-7-5-4-6-8-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQMDWMUJAWJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331321
Record name methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

832745-86-5
Record name methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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